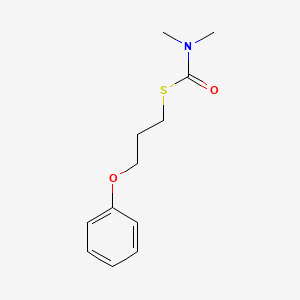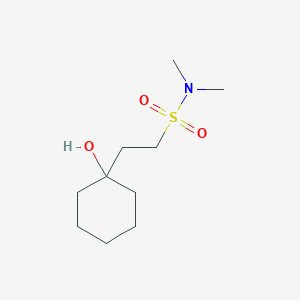
2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide is an organic compound with a complex structure that includes a cyclohexyl ring, a hydroxy group, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of cyclohexanone with dimethylamine and a sulfonyl chloride derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the sulfonamide group can yield an amine derivative.
Applications De Recherche Scientifique
2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and sulfonamide moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: Shares the cyclohexyl ring but lacks the sulfonamide group.
Dimethylsulfonamide: Contains the sulfonamide group but lacks the cyclohexyl ring.
Hydroxycyclohexane: Contains the hydroxy group and cyclohexyl ring but lacks the sulfonamide group.
Uniqueness
2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
63517-92-0 |
|---|---|
Formule moléculaire |
C10H21NO3S |
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
2-(1-hydroxycyclohexyl)-N,N-dimethylethanesulfonamide |
InChI |
InChI=1S/C10H21NO3S/c1-11(2)15(13,14)9-8-10(12)6-4-3-5-7-10/h12H,3-9H2,1-2H3 |
Clé InChI |
KKMIFKFDRFMZLV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)CCC1(CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)


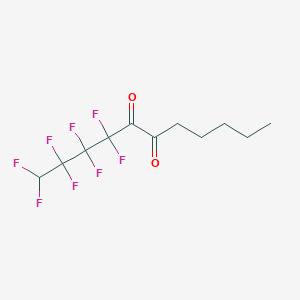

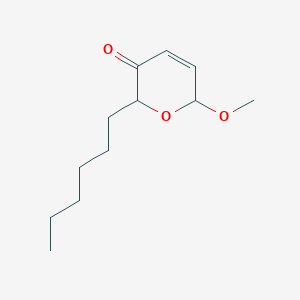
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
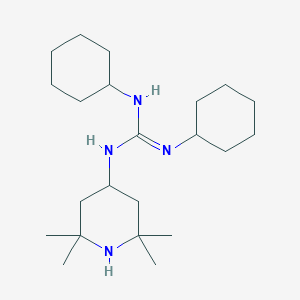
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
